molecular formula C16H23NO3 B11516913 3-(Morpholin-4-yl)-1-[4-(propan-2-yloxy)phenyl]propan-1-one

3-(Morpholin-4-yl)-1-[4-(propan-2-yloxy)phenyl]propan-1-one

Cat. No.: B11516913
M. Wt: 277.36 g/mol
InChI Key: WACGLWLAXRNPAJ-UHFFFAOYSA-N
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Description

3-(Morpholin-4-yl)-1-[4-(propan-2-yloxy)phenyl]propan-1-one is a synthetic organic compound that features a morpholine ring and a phenyl group substituted with a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-yl)-1-[4-(propan-2-yloxy)phenyl]propan-1-one typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-(propan-2-yloxy)benzoyl chloride.

    Formation of the Propan-1-one Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Alcohol derivatives of the propan-1-one moiety.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of pharmaceutical agents targeting various diseases.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Materials Science: As a building block for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)-1-[4-(propan-2-yloxy)phenyl]propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(Morpholin-4-yl)-1-phenylpropan-1-one: Lacks the propan-2-yloxy group, which might affect its reactivity and applications.

    3-(Piperidin-4-yl)-1-[4-(propan-2-yloxy)phenyl]propan-1-one: Contains a piperidine ring instead of a morpholine ring, which could influence its chemical properties and biological activity.

Uniqueness

The presence of both the morpholine ring and the propan-2-yloxy-substituted phenyl group in 3-(Morpholin-4-yl)-1-[4-(propan-2-yloxy)phenyl]propan-1-one makes it unique, potentially offering a distinct set of chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

3-morpholin-4-yl-1-(4-propan-2-yloxyphenyl)propan-1-one

InChI

InChI=1S/C16H23NO3/c1-13(2)20-15-5-3-14(4-6-15)16(18)7-8-17-9-11-19-12-10-17/h3-6,13H,7-12H2,1-2H3

InChI Key

WACGLWLAXRNPAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)CCN2CCOCC2

solubility

32.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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